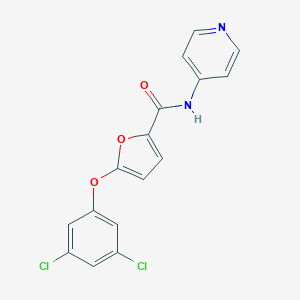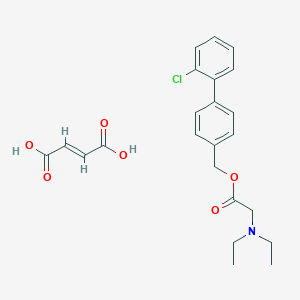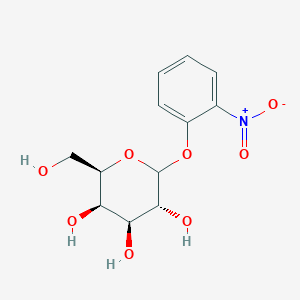
2-Nitrophenylgalactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenylgalactoside (ONPG) is a synthetic compound that is widely used in biochemical experiments to detect the presence of beta-galactosidase enzyme activity. ONPG is a colorless and water-soluble compound that is converted to a yellow-colored product when hydrolyzed by beta-galactosidase. This reaction is commonly used in the identification and quantification of beta-galactosidase activity in various biological samples.
Mécanisme D'action
2-Nitrophenylgalactoside is hydrolyzed by beta-galactosidase enzyme to produce 2-nitrophenol and galactose. The hydrolysis reaction involves the cleavage of the glycosidic bond between the galactose and the nitrophenyl group. The resulting yellow-colored product can be quantified using spectrophotometry.
Biochemical and physiological effects:
This compound is a non-toxic compound that does not have any significant biochemical or physiological effects on living organisms. However, the hydrolysis reaction of this compound by beta-galactosidase is an important metabolic process that is involved in the breakdown of lactose in mammals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Nitrophenylgalactoside is a widely used substrate for the detection of beta-galactosidase activity due to its high sensitivity and specificity. This compound is also relatively inexpensive and easy to use. However, this compound has some limitations, including its low solubility in organic solvents and its sensitivity to light and heat.
Orientations Futures
There are several future directions for the use of 2-Nitrophenylgalactoside in scientific research. One potential direction is the development of new methods for the detection of beta-galactosidase activity using this compound, such as fluorescence-based assays. Another future direction is the use of this compound in the study of other glycosidase enzymes, such as alpha-galactosidase and beta-glucosidase. Additionally, this compound may have potential applications in the development of new diagnostic tools for the detection of lactose intolerance and other metabolic disorders.
Applications De Recherche Scientifique
2-Nitrophenylgalactoside is widely used in scientific research to detect beta-galactosidase activity in various biological samples, including bacteria, yeast, and mammalian cells. The detection of beta-galactosidase activity is useful in the study of gene expression, protein localization, and enzyme kinetics. This compound is also used in the diagnosis of certain diseases, such as lactose intolerance and galactosemia.
Propriétés
Numéro CAS |
19710-96-4 |
|---|---|
Formule moléculaire |
C12H15NO8 |
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12?/m1/s1 |
Clé InChI |
KUWPCJHYPSUOFW-SCWFEDMQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
2-nitrophenyl-alpha-D-galactoside 2-nitrophenylgalactoside 2-nitrophenylgalactoside, (alpha-D)-isomer 2-nitrophenylgalactoside, (beta-D)-isomer o-nitrophenyl-beta-D-galactopyranoside ONPG ONPG cpd ortho-nitrophenyl-beta-D-galactoside |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
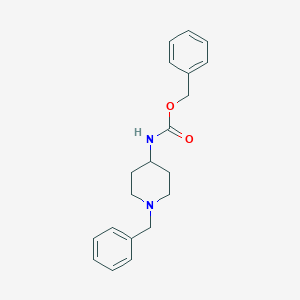
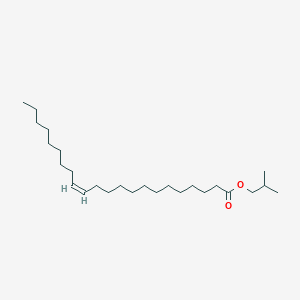
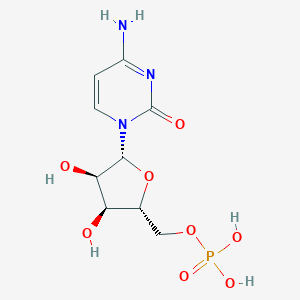
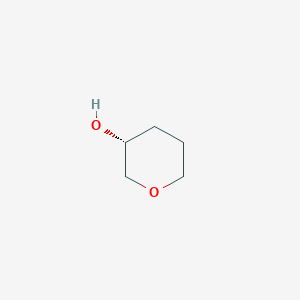


![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
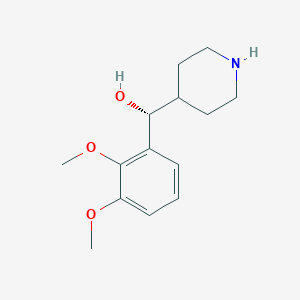
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
